molecular formula C26H27NO6 B589406 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester CAS No. 881911-31-5

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester

Cat. No.: B589406
CAS No.: 881911-31-5
M. Wt: 449.503
InChI Key: YCRQPRYBXXTANN-QFIPXVFZSA-N
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Description

“4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester” is a chemical compound with the molecular formula C26H27NO6 . It is a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen .


Synthesis Analysis

The synthesis of this compound could involve the use of the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . The use of NaH as a base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .


Molecular Structure Analysis

The molecular structure of this compound involves a benzyl group, a benzyloxy carbonyl group, and a methyl ester group . The presence of these groups can influence the reactivity and properties of the compound.


Chemical Reactions Analysis

Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Pharmacokinetics and Synthesis Methods

  • Pharmacokinetic Studies : Research involving pharmacokinetic studies of similar ester compounds, such as benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, which was investigated for its pharmacokinetics in rats. This study utilized advanced analytical techniques to understand the distribution and bioavailability of the compound, suggesting a potential application in studying the pharmacokinetics of complex esters like the one (Haoran Xu et al., 2020).

  • Synthesis and Binding Properties : Synthesis and evaluation of binding properties at the dopamine transporter of 3beta-phenyltropane-2beta-carboxylic acid methyl esters, which could provide a framework for understanding how similar esters, including "4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester", might interact with biological targets (B. Blough et al., 2002).

Chemical Synthesis and Material Science

  • Synthesis of Protected Amino Acids : A study on the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, providing insights into synthetic strategies that could be applicable for synthesizing and manipulating the protective groups of complex esters for pharmaceutical applications (A. Temperini et al., 2020).

  • Catalytic Oxidation for Drug Synthesis : The use of vanadium complexes for the catalytic oxidation of isosafrol, an intermediate in the synthesis of drugs like L-DOPA, highlights the role of catalytic processes in the synthesis of medically relevant compounds. This could suggest potential applications in catalysis for the synthesis or modification of "this compound" (H. Alvarez et al., 2007).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and usage. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

Esters, including this compound, have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics . Therefore, the future directions for this compound could involve its use in various industrial applications, including the production of fabrics and other materials .

Properties

IUPAC Name

methyl (2S)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRQPRYBXXTANN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747103
Record name Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881911-31-5
Record name Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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